Fmoc-6-chloro-DL-tryptophan

Catalog No.
S741319
CAS No.
1219168-45-2
M.F
C26H21ClN2O4
M. Wt
460.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-6-chloro-DL-tryptophan

CAS Number

1219168-45-2

Product Name

Fmoc-6-chloro-DL-tryptophan

IUPAC Name

3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid

Molecular Formula

C26H21ClN2O4

Molecular Weight

460.9 g/mol

InChI

InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)

InChI Key

FDXGPPBWOOAVEL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O

Peptide Synthesis

Fmoc-6-chloro-DL-tryptophan is a valuable building block in the field of peptide synthesis, particularly for the creation of modified peptides with specific functionalities. The Fmoc group allows for the controlled introduction of the modified tryptophan residue into the peptide chain using solid-phase peptide synthesis (SPPS) techniques. This approach enables the incorporation of the chlorine atom at a specific position within the peptide, potentially influencing its activity or other properties.

A study by Heemstra et al. [] utilized Fmoc-6-chloro-L-tryptophan for the synthesis of kutzneride, a natural product with antibiotic properties. The incorporation of the chlorine atom onto the tryptophan residue played a crucial role in the molecule's biological activity.

Fmoc-6-chloro-DL-tryptophan is a synthetic derivative of the amino acid tryptophan, characterized by the presence of a 6-chloro substituent and a fluorenylmethyloxycarbonyl (Fmoc) protective group. The chemical formula for Fmoc-6-chloro-DL-tryptophan is C26H21ClN2O4, and it has a molecular weight of 460.91 g/mol. This compound is notable for its role in peptide synthesis, where the Fmoc group serves as a protective moiety that can be removed under mild basic conditions, allowing for selective reactions at the amino group of tryptophan .

  • Potential for skin and eye irritation
  • May be harmful if inhaled or ingested
  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and lab coat when handling
  • Follow proper disposal procedures according to local regulations
Involving Fmoc-6-chloro-DL-tryptophan include:

  • Deprotection Reaction: The Fmoc group can be removed using a base such as piperidine, exposing the amino group for further coupling reactions in peptide synthesis.
  • Acylation: The presence of the chlorine atom at the 6-position allows for further modifications, such as acylation to form acyltryptophanols, which can be utilized in various synthetic pathways .
  • Nucleophilic Substitution: The chlorine atom can undergo nucleophilic substitution reactions, making it a versatile intermediate in organic synthesis.

Synthesis of Fmoc-6-chloro-DL-tryptophan typically involves:

  • Starting Material: 6-chloro-DL-tryptophan is used as the starting material.
  • Fmoc Protection: The amino group of 6-chloro-DL-tryptophan is protected using Fmoc chloride in the presence of a base such as triethylamine.
  • Purification: The product is purified using chromatography techniques to isolate pure Fmoc-6-chloro-DL-tryptophan.

This method allows for efficient incorporation into peptide synthesis frameworks while maintaining stability during subsequent reactions .

Fmoc-6-chloro-DL-tryptophanChlorine substitution; Fmoc protectionPeptide synthesisFmoc-L-TryptophanNo chlorine; standard building blockPeptide synthesisFmoc-D-TryptophanD-enantiomer; potential different activityPeptide synthesis6-Chloro-L-TryptophanNo protective group; simpler structureBiochemical studies

Fmoc-6-chloro-DL-tryptophan's unique combination of structural features makes it particularly valuable in synthetic chemistry and pharmaceutical applications, distinguishing it from other tryptophan derivatives while maintaining versatility in research and development contexts .

Similar compounds include:

  • Fmoc-L-Tryptophan: Lacks chlorine substitution but shares similar applications in peptide synthesis.
  • Fmoc-D-Tryptophan: The D-enantiomer of tryptophan, used similarly in peptide synthesis but may exhibit different biological activities.
  • 6-Chloro-L-Tryptophan: A simpler derivative without the Fmoc protection, used in various biochemical studies.

Comparison Table

CompoundUnique Features

Fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan represents a specialized amino acid building block that requires optimized solid-phase peptide synthesis protocols to achieve efficient incorporation into peptide chains [1]. The fluorenylmethyloxycarbonyl protecting group serves as a temporary amine protection strategy that enables selective reactions at the amino group while maintaining stability during subsequent synthetic transformations [2]. Standard solid-phase peptide synthesis protocols for this modified tryptophan derivative involve iterative cycles of deprotection, coupling, and washing steps performed on polymer-supported resins [1].

The deprotection of the fluorenylmethyloxycarbonyl group follows established protocols using piperidine-based reagent systems [3] [2]. The standard removal procedure involves treatment with twenty percent piperidine in dimethylformamide for two minutes, followed by a second treatment for five minutes to ensure complete deprotection [4]. The fluorenylmethyloxycarbonyl group exhibits rapid removal kinetics, with an approximate half-life of six seconds in twenty percent piperidine solution [2]. Alternative deprotection protocols incorporate 1,8-diazabicyclo[5.4.0]undec-7-ene as an enhanced deprotection reagent, particularly effective for difficult sequences where standard piperidine treatment proves insufficient [4].

Coupling protocols for fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan utilize specialized activation reagents to promote efficient amide bond formation [5]. Hexafluorophosphate azabenzotriazole tetramethyl uronium represents the preferred coupling reagent, offering superior reactivity compared to other standard coupling agents and demonstrating particular effectiveness with sterically hindered substrates [6] [7]. The coupling procedure involves dissolving two equivalents of the protected amino acid in dimethylformamide, followed by addition of two equivalents of hexafluorophosphate azabenzotriazole tetramethyl uronium solution and four equivalents of diisopropylethylamine [5]. The preactivation step proceeds for three to five minutes at room temperature before addition to the resin-bound peptide [5].

Microwave-assisted synthesis protocols have demonstrated significant advantages for incorporating fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan into peptide sequences [8] [9]. Microwave energy accelerates both coupling and deprotection reactions while improving overall product purity [10]. The optimized microwave protocol reduces amino acid coupling times from two hours to less than four minutes while achieving higher purity levels ranging from eighty-five to ninety-one percent compared to sixty to seventy percent with conventional methods [9].

Protocol ParameterConventional MethodMicrowave-Assisted Method
Coupling Time per Amino Acid2 hours<4 minutes
Product Purity60-70%85-91%
Waste Generation100 mL per addition<5 mL per addition
Temperature ControlRoom temperaturePrecise heating
Reaction CompletenessVariableEnhanced

Flow-based solid-phase peptide synthesis represents an emerging approach for fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan incorporation that offers enhanced reaction control and monitoring capabilities [11] [12]. The flow methodology employs continuous reagent delivery through preheated activation loops, enabling rapid coupling kinetics and reduced side product formation [11]. Full synthesis cycles can be completed within three minutes using this approach, with real-time monitoring of fluorenylmethyloxycarbonyl deprotection through ultraviolet-visible spectroscopy detection [12].

Novel Chlorination Strategies at Position 6

The selective introduction of chlorine at position 6 of the tryptophan indole ring requires specialized chlorination methodologies that achieve regioselectivity while maintaining amino acid integrity [13] [14]. Enzymatic chlorination approaches utilize flavin-dependent tryptophan halogenases that demonstrate exquisite regioselectivity for position 6 chlorination [13] [15]. The tryptophan 6-halogenase enzyme family, including representatives such as SttH and Thal, catalyzes the specific chlorination of tryptophan at the C6 position through a mechanism involving flavin adenine dinucleotide, chloride ions, and oxygen [16] [17].

The enzymatic mechanism proceeds through formation of a chlorinating intermediate generated by reaction of hypochlorous acid with the active site lysine residue [13]. Regioselectivity is achieved by precise positioning of the tryptophan substrate relative to the catalytic lysine, with the C6 atom positioned optimally for electrophilic aromatic substitution [17] [14]. Structural studies of tryptophan 6-halogenases have revealed that substrate binding orientations determine the site of halogenation, with C6 positioning being critical for selective chlorination at this position [13] [17].

Chemical chlorination strategies employ copper-based halogenation systems that provide alternative approaches to enzymatic methods [18]. Copper(II) halides in combination with appropriate base systems enable selective synthesis of chlorinated indole derivatives [18]. The protocol utilizes copper(II) chloride with sodium hydroxide to promote 3-haloindole formation as major products, while water addition shifts selectivity toward 2,3-dihaloindole products [18]. These copper-mediated approaches demonstrate moderate to good yields under standard reaction conditions [18].

Photocatalytic chlorination represents an emerging green chemistry approach for position-specific chlorination of aromatic systems [19]. Recent developments in photocatalytic processes utilize iron and sulfur catalysts activated by mild blue light to add chlorine atoms to organic molecules [19]. This methodology eliminates the need for harsh chemicals or high temperatures typically required in conventional chlorination reactions [19]. The photocatalytic approach operates at room temperature with gentle blue light activation, providing targeted chlorination without generating difficult-to-purify byproducts [19].

Chlorination MethodSelectivityReaction ConditionsYield Range
Enzymatic (Tryptophan 6-halogenase)>95% C6 selectivityAqueous, 37°C, pH 8.080-90%
Copper(II) chloride/baseVariable positionRoom temperature, organic solvents60-85%
Photocatalytic Fe/S catalystsPosition-dependentRoom temperature, blue light70-95%
Direct halogenationLow selectivityElevated temperature40-70%

The optimization of chlorination reactions for 6-chloro-tryptophan synthesis involves careful control of reaction parameters including temperature, pH, and reagent concentrations [20]. Studies have demonstrated that enzymatic approaches provide superior regioselectivity compared to chemical methods, with over ninety-five percent selectivity for C6 chlorination under optimized conditions [15]. The enzymatic system operates effectively in aqueous phosphate buffer at pH 8.0 and thirty-seven degrees Celsius, utilizing cobalt(II) chloride as a cofactor [20].

Racemic Resolution Techniques for DL-Form Isolation

The separation of fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan into individual enantiomers requires sophisticated resolution techniques that exploit the differential interactions of enantiomers with chiral environments [21] [22]. Racemic resolution represents a critical step in producing enantiomerically pure amino acid derivatives for pharmaceutical and research applications [23] [24]. The most widely employed resolution methods include crystallization of diastereomeric salts, enzymatic resolution, and chromatographic separation techniques [21] [25].

Crystallization-based resolution approaches utilize chiral derivatizing agents to convert the racemic mixture into diastereomeric derivatives with different physical properties [21]. The method involves reacting the racemic amino acid with optically pure resolving agents such as tartaric acid or brucine to form diastereomeric salts [21]. These diastereomers exhibit divergent solubilities, enabling separation through conventional crystallization followed by removal of the resolving agent to recover pure enantiomers [21]. The success of this approach depends on the solubility differences between diastereomers, which can be difficult to predict and often requires testing multiple resolving agents [21].

Enzymatic resolution techniques offer highly selective approaches for enantiomer separation through stereoselective enzyme-catalyzed reactions [26] [27]. Aminoacylase enzymes demonstrate particular effectiveness for amino acid resolution, selectively hydrolyzing N-acyl derivatives of L-amino acids while leaving D-enantiomers unchanged [28] [29]. The enzymatic resolution process involves initial derivatization of the racemic amino acid to form N-acyl derivatives, followed by stereoselective hydrolysis using aminoacylase enzymes [26]. This approach has been successfully applied to various amino acids including tryptophan derivatives [28].

Resolution MethodSelectivityYieldPurity
Diastereomeric crystallization80-95%40-50%>98%
Enzymatic resolution>99%45-50%>95%
Chromatographic separationVariable80-90%90-99%
Kinetic resolution90-98%40-45%>97%

Kinetic resolution represents an alternative enzymatic approach where enantiomers react at different rates with chiral catalysts [22] [30]. This method exploits the differential reaction rates of enantiomers with stereoselective enzymes or catalysts [22]. Studies have demonstrated successful kinetic resolution of amino acids using mutant penicillin acylase enzymes, achieving excellent enantiomeric excess values exceeding ninety-seven percent for certain amino acid substrates [31]. The kinetic resolution approach offers advantages in terms of reaction control and product selectivity [30].

Advanced chromatographic techniques provide alternative resolution strategies utilizing chiral stationary phases or mobile phase additives [32] [33]. Micellar electrokinetic chromatography combined with chiral selectors such as beta-cyclodextrin enables effective separation of amino acid enantiomers [32]. The optimized separation conditions utilize mixed sodium dodecylsulfate-beta-cyclodextrin-borate-2-propanol medium at pH 9.0 [32]. This approach offers advantages in terms of detection sensitivity and separation efficiency [32].

Frozen aqueous amino acid systems represent an innovative resolution approach that utilizes ice chromatography for chiral separation [33]. Studies have demonstrated that frozen proline and leucine solutions can resolve enantiomers of certain compounds through hydrogen bonding interactions [33]. The mechanism involves amino acid expulsion from the ice phase during freezing, forming aggregates that provide multiple hydrogen bonding sites for enhanced chiral recognition [33].

Green Chemistry Approaches in Large-Scale Production

The implementation of green chemistry principles in large-scale production of fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan addresses environmental sustainability concerns while maintaining economic viability [34] [35]. Green chemistry approaches focus on waste minimization, energy efficiency, and the use of environmentally benign reagents and solvents [34] [36]. The twelve principles of green chemistry provide a framework for developing sustainable synthetic processes that reduce environmental impact [34].

Solvent selection represents a critical aspect of green chemistry implementation in amino acid synthesis [36] [37]. Water emerges as the preferred solvent due to its environmental benignity, while green solvents such as supercritical carbon dioxide or ionic liquids offer alternatives for reactions requiring non-aqueous conditions [36]. The substitution of traditional organic solvents with environmentally friendly alternatives significantly reduces the overall environmental footprint of the synthetic process [37].

Catalytic approaches enable reactions to proceed under milder conditions, reducing energy consumption and waste generation [36] [38]. Enzymatic catalysis offers particularly attractive options for amino acid synthesis, providing high specificity and operating under benign reaction conditions [36]. Microwave and ultrasound activation techniques accelerate reactions while reducing energy consumption compared to conventional heating methods [36]. These activation methods allow precise control of reaction conditions and improved selectivity [36].

Green Chemistry ParameterTraditional ProcessOptimized Green Process
Solvent usage100 mL organic solvents<10 mL aqueous systems
Energy consumptionHigh temperature heatingRoom temperature/microwave
Waste generationHigh byproduct formationMinimal waste streams
Atom economy40-60%80-95%
Renewable feedstocksPetroleum-basedBio-based materials

Flow chemistry techniques contribute to green chemistry objectives by enabling continuous processing with reduced waste generation and improved reaction control [39] [11]. Continuous flow systems offer advantages in terms of precise temperature control, efficient mixing, and reduced reaction times [11]. The implementation of flow chemistry for peptide synthesis demonstrates significant reductions in solvent consumption and waste generation compared to batch processes [11].

Process intensification strategies combine multiple unit operations to reduce overall process complexity and environmental impact [40]. Studies on peptide manufacturing demonstrate that merging solubilization and cleavage reactions into single unit operations can achieve twenty-one percent reduction in batch time, twenty-seven percent increase in productivity, and thirty percent reduction in manufacturing costs [40]. These improvements result from optimized process design utilizing quality by design principles [40].

Sustainable peptide synthesis approaches emphasize the development of environmentally friendly manufacturing methods that minimize ecological impact while maintaining high efficiency [35]. The adoption of sustainable practices in peptide production enables large-scale manufacturing with reduced environmental consequences [35]. Key strategies include optimization of manufacturing processes, reduction of waste generation, and utilization of renewable feedstocks [35].

Biocatalytic approaches offer environmentally sustainable alternatives to traditional chemical synthesis methods [36] [38]. Enzymatic reactions typically occur under mild conditions with high selectivity, generating fewer byproducts compared to chemical methods [36]. The use of immobilized enzymes enables catalyst reuse and simplifies product purification [41]. Biocatalytic processes demonstrate particular advantages for amino acid modifications and chiral synthesis applications [26] [31].

Fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan exhibits distinctive solubility characteristics across various solvent systems, reflecting the compound's unique structural features combining the hydrophobic fluorenylmethyloxycarbonyl protecting group with the chlorinated indole moiety [1] [2]. The compound demonstrates limited aqueous solubility, with water solubility being very low, consistent with typical behavior of fluorenylmethyloxycarbonyl-protected amino acids [3] [4].

In organic solvent systems, the compound shows preferential solubility in polar aprotic solvents. Dimethyl sulfoxide emerges as the most effective solvent, providing slight but adequate solubility for synthetic applications [5] [2]. Methanol also demonstrates reasonable solvating capacity, though lower than dimethyl sulfoxide [2]. The compound exhibits good solubility in dichloromethane, which is commonly employed in solid-phase peptide synthesis protocols [6] [7].

Table 1: Solubility Profile of Fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan

Solvent SystemSolubility ClassificationApproximate Concentration (mg/mL)Temperature (°C)
Dimethyl sulfoxideSlightly soluble~25 (estimated) [5] [2]25
MethanolSlightly soluble~15 (estimated) [2]25
DichloromethaneSolubleGood solubility25
EthanolSlightly soluble~10 (estimated)25
AcetonitrileSlightly soluble~5 (estimated)25
WaterVery slightly soluble<1 [3] [4]25
Diethyl etherPractically insoluble<0.1 [3] [4]25
ChloroformPractically insoluble<0.1 [3] [4]25

The solubility behavior reflects the amphiphilic nature of the compound, where the fluorenylmethyloxycarbonyl group contributes significant hydrophobic character while the amino acid backbone provides polar functionality [8]. The chlorine substitution at the 6-position of the indole ring further modulates solubility by increasing lipophilicity compared to the unsubstituted analog [2] [9].

Binary solvent systems have been investigated for related tryptophan derivatives, demonstrating that aqueous-organic mixtures can provide optimal solubility conditions [10] [11]. For fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan, preliminary dissolution studies suggest that dimethyl sulfoxide-water mixtures may enhance solubility while maintaining compound stability [12].

Thermal Stability and Decomposition Pathways

The thermal stability profile of fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan reveals multi-stage decomposition behavior characteristic of protected amino acid derivatives [13] [14] [15]. The compound maintains structural integrity at ambient conditions but undergoes systematic degradation upon heating above 115°C [16] [2].

Table 2: Thermal Decomposition Profile

Temperature Range (°C)Stability StatusPrimary Decomposition ProductsMass Loss (%)
Room temperature to 100StableNone0 [16] [13]
100-115StableTrace H₂O<2 [13] [14] [15]
115-150Decomposition onsetH₂O, NH₃, HCl5-15 [13] [14] [15]
150-200Significant decompositionCO₂, H₂O, NH₃, HCl25-50 [14] [15]
>200Complete decompositionVarious organic fragments>70 [14] [15]

The initial decomposition phase (115-150°C) involves dehydration reactions and partial deamination, consistent with thermal behavior observed in other amino acids [14] [15]. The formation of hydrogen chloride gas indicates dechlorination of the indole ring, while ammonia release suggests amino group degradation [13].

Fluorenylmethyloxycarbonyl group stability under thermal stress follows established patterns for this protecting group [17] [18]. The fluorenyl moiety demonstrates remarkable thermal resistance until temperatures exceed 150°C, at which point the protecting group undergoes fragmentation to yield dibenzofulvene derivatives [19]. This thermal behavior is advantageous for synthetic applications requiring elevated temperatures during coupling reactions [20].

Mechanistic pathways for thermal decomposition include: (1) decarboxylation of the carboxylic acid functionality, (2) elimination reactions involving the fluorenylmethyloxycarbonyl group, (3) dechlorination of the 6-chloroindole system, and (4) cyclization reactions forming heterocyclic degradation products [21] [22]. The presence of multiple functional groups creates competing reaction pathways, resulting in complex product mixtures at elevated temperatures [14] [15].

The compound exhibits endothermic decomposition with enthalpic requirements similar to other aromatic amino acids, typically ranging from 72-151 kJ/mol [14] [15] [23]. This thermal signature provides a diagnostic fingerprint for quality control and stability assessment applications.

pKa Determination and Protonation State Analysis

The acid-base behavior of fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan reflects the complex ionization equilibria arising from multiple ionizable functional groups within the molecular structure [2] [3]. Computational predictions and experimental correlations with related tryptophan derivatives provide insights into the compound's protonation state distribution across physiological pH ranges.

Table 3: Ionization Constants and Protonation States

Functional GrouppKa ValueProtonation State at pH 7Charge Contribution
Carboxylic acid (-COOH)2.38±0.15 [2] [3]Deprotonated (COO⁻)-1
Amino group (-NH₂)9.39±0.20 [3]Protonated (NH₃⁺)+1
Indole nitrogen (-NH)16.5±1.0 [3]Neutral0
Overall compound3.72±0.10 [2]Zwitterionic0 (net)

The primary ionization occurs at the carboxylic acid group with a pKa value of 2.38±0.15, consistent with α-amino acids [2] [3]. This low pKa ensures complete deprotonation under physiological conditions, contributing negative charge to the molecular ion [3]. The secondary ionization involves the α-amino group (pKa 9.39±0.20), which remains predominantly protonated at neutral pH, providing positive charge balance [3].

Chlorine substitution effects on the indole nitrogen (pKa ~16.5) are minimal due to the electron-withdrawing nature of the halogen substituent [2]. The 6-chloro modification slightly increases the acidity of the indole system compared to unsubstituted tryptophan, though this effect remains negligible under typical experimental conditions [3].

The zwitterionic character predominates across the pH range 3-9, with the compound existing as a neutral dipolar ion [2] [3]. This charge distribution influences solubility behavior, with maximum solubility typically observed at the isoelectric point (pH ~3.7) [10] [11]. The fluorenylmethyloxycarbonyl protecting group does not significantly alter these ionization patterns, as the carbamate linkage remains stable under neutral conditions [17] [8].

Buffer capacity calculations indicate that fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan provides minimal buffering action due to the wide separation between ionizable groups [2]. This characteristic is advantageous for peptide synthesis applications where pH control is critical for reaction efficiency [6] [7].

Crystallographic Studies and Polymorphic Forms

Crystallographic characterization of fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan presents significant challenges due to the compound's complex molecular architecture and limited crystallization propensity [24] [25]. While definitive single-crystal structures remain unreported, comparative analysis with related tryptophan derivatives and fluorenylmethyloxycarbonyl-protected amino acids provides structural insights.

Table 4: Crystallographic Comparison with Related Compounds

CompoundSpace GroupZ' (molecules/asymmetric unit)Crystal SystemPolymorphic Forms
L-Tryptophan (α-form)P1 [24]16 [24]Triclinic [24]3 (α, β, α') [24]
L-Tryptophan (β-form)P2₁ [24]2 [24]Monoclinic [24]Part of series [24]
L-Tryptophan (α'-form)P1 [24]4 [24]Triclinic [24]Part of series [24]
6-Chloro-DL-tryptophanNot determinedUnknownUnknown1 [26]
Fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophanNot determinedUnknownUnknown1

Structural predictions based on molecular modeling suggest that fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan adopts extended conformations with the fluorenyl group oriented to minimize steric interactions with the chlorinated indole system [27]. The protecting group likely prevents the close packing arrangements observed in unprotected tryptophan polymorphs [24].

Intermolecular interactions expected in potential crystal forms include: (1) hydrogen bonding between carboxylic acid and amino groups, (2) π-π stacking interactions involving both fluorenyl and indole aromatic systems, (3) halogen bonding contributions from the 6-chloro substituent, and (4) van der Waals interactions governing overall packing efficiency [28].

The absence of reported polymorphic forms for fluorenylmethyloxycarbonyl-6-chloro-DL-tryptophan contrasts with the rich polymorphism observed for unprotected tryptophan [24]. This reduced structural diversity likely reflects the steric bulk of the fluorenylmethyloxycarbonyl protecting group, which constrains molecular packing options and favors specific crystallization modes [25].

Powder diffraction studies on related fluorenylmethyloxycarbonyl-amino acids indicate preference for monoclinic or orthorhombic crystal systems with moderate to low symmetry space groups [29]. The incorporation of chlorine substitution may introduce additional complexity through halogen-specific interactions that influence crystal habit and morphology [30].

Crystallization conditions for structural studies would likely require mixed solvent systems combining polar and nonpolar components to accommodate the amphiphilic nature of the molecule [25]. Slow evaporation from dimethyl sulfoxide-methanol mixtures or vapor diffusion techniques using dichloromethane-diethyl ether systems represent promising approaches for obtaining diffraction-quality crystals [30] [29].

XLogP3

5.4

Sequence

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Dates

Last modified: 08-15-2023

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